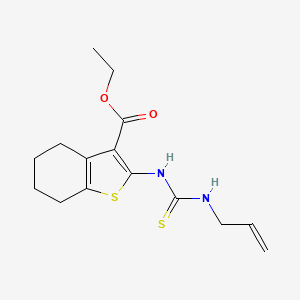

ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE

Description

ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE is a benzothiophene-derived compound featuring a tetrahydropyridine-like fused ring system. The core structure includes a sulfur-containing benzothiophene scaffold substituted with a prop-2-enylthiocarbamoylamino group at position 2 and an ethyl carboxylate moiety at position 2. Its synthesis typically involves multi-step reactions, including cyclocondensation, thiocarbamoylation, and esterification, with structural validation relying on techniques such as NMR, MS, and X-ray crystallography (e.g., SHELX and ORTEP software for crystallographic refinement) .

Properties

IUPAC Name |

ethyl 2-(prop-2-enylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S2/c1-3-9-16-15(20)17-13-12(14(18)19-4-2)10-7-5-6-8-11(10)21-13/h3H,1,4-9H2,2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYVDTORUPYYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365339 | |

| Record name | Ethyl 2-{[(prop-2-en-1-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42062-89-5 | |

| Record name | NSC325678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-{[(prop-2-en-1-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the reaction of a substituted benzene derivative with sulfur and ethyl acetate under specific conditions to form the benzothiophene ring.

Chemical Reactions Analysis

ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions are common, where the prop-2-enylthiocarbamoylamino group can be replaced with other functional groups using suitable nucleophiles

Scientific Research Applications

ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Pharmaceuticals: This compound is explored for its antimicrobial properties, making it a candidate for developing new antibiotics.

Material Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic and optical characteristics

Mechanism of Action

The mechanism of action of ETHYL 2-(PROP-2-ENYLTHIOCARBAMOYLAMINO)-4,5,6,7-TETRAHYDROBENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzothiophene and thienopyridine derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Variations: The prop-2-enylthiocarbamoylamino group in the target compound introduces a reactive allylthio moiety, which may enhance binding to cysteine residues in enzyme active sites (e.g., thrombin or ADP receptors) compared to simpler amino or methyl substituents in analogs . The ethyl carboxylate group at position 3 is a common feature in this class, contributing to solubility and bioavailability .

The presence of a thiocarbamoyl group in the target compound may further modulate receptor affinity or metabolic stability .

Synthetic and Analytical Challenges :

- The compound’s crystallographic characterization likely employs SHELX and WinGX software for refinement and visualization, as seen in analogous small-molecule studies .

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis typically involves a multi-step process:

- Core Formation : Cyclization of precursors to construct the tetrahydrobenzothiophene core.

- Functionalization : Introduction of the prop-2-enylthiocarbamoylamino group via nucleophilic substitution or coupling reactions.

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are preferred for solvation and reaction efficiency .

- Characterization : Post-synthesis, nuclear magnetic resonance (NMR, ¹H/¹³C) and mass spectrometry (MS) validate structural integrity .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Core Cyclization | Cyclohexanone derivatives, thiourea | Ethanol | 65–75 | |

| Thiocarbamoyl Addition | Prop-2-enyl isocyanate, base catalysis | DMF | 50–60 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the ethyl ester group typically appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) in ¹H NMR .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thiocarbamoyl (C=S, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent Optimization : Switch to dimethyl sulfoxide (DMSO) for better solubility of intermediates .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side reactions.

- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermal decomposition .

Q. How should researchers address discrepancies in biological activity data?

- Orthogonal Assays : Validate enzyme inhibition results with cell-based assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages) .

- Purity Analysis : Use HPLC to rule out impurities (>95% purity threshold) .

- Stability Studies : Assess compound degradation under physiological conditions (pH 7.4, 37°C) .

Q. What computational strategies predict biological targets or mechanisms?

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to evaluate target affinity .

Q. How to design derivatives for enhanced bioactivity?

- Structure-Activity Relationship (SAR) : Replace the prop-2-enyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to modulate electronic effects .

- Hybrid Molecules : Conjugate with pyrimidine or thiazole moieties to exploit synergistic interactions .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data during characterization?

- Deuterated Solvent Checks : Ensure solvents do not obscure key NMR signals (e.g., DMSO-d₆ vs. CDCl₃) .

- X-ray Crystallography : Use single-crystal analysis for unambiguous structural confirmation (e.g., C–S bond lengths in the benzothiophene core) .

Q. What methodologies validate the compound’s mechanism of action in biological systems?

- Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorogenic substrates .

- Gene Expression Profiling : Quantify downstream biomarkers (e.g., TNF-α, IL-6) via qPCR to confirm anti-inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.